Fulacimstat is a potent, orally active, and selective inhibitor of chymase, an enzyme implicated in various physiological processes, including tissue remodeling and inflammation. [, , , , ] It acts as a research tool to elucidate the role of chymase in these processes and explore its potential as a therapeutic target for diseases like diabetic kidney disease and heart failure. [, ]
Fulacimstat, also known as BAY 1142524, is a selective inhibitor of the enzyme chymase, which plays a significant role in the renin-angiotensin system and has been implicated in various pathological conditions, including diabetic kidney disease and adverse cardiac remodeling. The compound is primarily investigated for its potential therapeutic applications in treating conditions associated with fibrosis and inflammation, particularly in the context of diabetic kidney disease and myocardial infarction.
The synthesis of Fulacimstat involves several chemical reactions that focus on creating a compound with high selectivity for chymase. The synthetic pathway typically includes:
The synthesis process may involve:
Fulacimstat has a complex molecular structure characterized by specific functional groups that confer its inhibitory properties. The structural formula includes multiple substituents that influence its interaction with chymase.
Fulacimstat undergoes various chemical reactions during its synthesis and metabolism:
The binding affinity of Fulacimstat for chymase has been quantified using techniques such as:
Fulacimstat exerts its therapeutic effects primarily through the inhibition of chymase, which is responsible for converting angiotensin I into angiotensin II. By blocking this conversion, Fulacimstat reduces the levels of angiotensin II, leading to:
Clinical trials have demonstrated that while Fulacimstat is well tolerated, it did not significantly reduce albuminuria in patients with diabetic kidney disease compared to placebo, indicating that further research is needed to fully understand its therapeutic potential .
Fulacimstat is primarily being explored for its potential applications in:
Research continues to evaluate Fulacimstat's efficacy across these domains, highlighting its promise as a therapeutic agent targeting fibrotic diseases .
Chymase is a serine protease predominantly stored in mast cell granules, where it remains enzymatically inactive at pH 5.5 but achieves optimal activity at physiological pH (7-9) upon release into tissues [5]. This protease exhibits chymotrypsin-like specificity, cleaving substrates after aromatic amino acids. In cardiovascular physiology, chymase serves as a significant alternative angiotensin II (Ang II)-forming enzyme, with evidence suggesting it may account for up to 75% of Ang II production in human cardiac tissue – independently of angiotensin-converting enzyme (ACE) pathways [1] [5]. Beyond its role in the renin-angiotensin system (RAS), chymase activates key profibrotic mediators including transforming growth factor-β (TGF-β) and matrix metalloproteinase-9 (MMP-9) [5]. This dual functionality positions chymase as a central player in tissue remodeling processes observed in cardiac fibrosis, abdominal aortic aneurysms, and atherosclerotic plaque destabilization [3] [5]. Mast cells containing chymase (MCTC subtype) reside primarily in connective tissues and submucosa, and their density increases significantly in pathological cardiac tissues from both human patients and experimental animal models of heart disease [1] [3].
The therapeutic targeting of chymase began with non-selective approaches like the mast cell stabilizer tranilast, which indirectly reduced chymase release but yielded disappointing clinical results despite promising preclinical data [5]. Subsequent drug discovery efforts focused on developing direct, selective chymase inhibitors with improved pharmacological profiles:
Table 1: Evolution of Chymase Inhibitors in Drug Development
Inhibitor | Key Characteristics | Therapeutic Targets | Development Status |
---|---|---|---|
SUN-C8257 | Early competitive inhibitor | Atherosclerosis, pulmonary fibrosis, skin disease | Preclinical |
NK3201 | Demonstrated efficacy in hamster cardiac models | Cardiac fibrosis, remodeling | Preclinical |
RO5066852 | Orally active; reduced plaque progression in apoE−/− mice | Atherosclerosis | Preclinical |
SUN13834 | Dual chymase/cathepsin G inhibition | Atopic dermatitis | Phase II clinical trial |
TY-51469 | Broad tissue distribution | Cardiac disease, liver fibrosis, diabetes | Preclinical/Phase I |
Fulacimstat (BAY1142524) | High selectivity; oral bioavailability | Cardiac remodeling, thrombus resolution | Phase II (completed) |
Early inhibitors like SUN-C8257 and TEI-E548 demonstrated proof-of-concept in animal models but faced challenges with species-specific variability in chymase substrate specificity and suboptimal pharmacokinetic properties [5]. The field evolved through successive generations of compounds with improved selectivity profiles, culminating in drug candidates suitable for clinical testing. This historical progression underscores the pharmacological challenges in developing effective chymase inhibitors while highlighting their diverse potential applications beyond cardiovascular disease [3] [5].
Fulacimstat (BAY 1142524) emerged from systematic medicinal chemistry efforts to develop an orally bioavailable chymase inhibitor with high potency and selectivity. Its discovery represents a paradigm shift in chymase-targeted therapeutics, initially developed for cardiac remodeling post-myocardial infarction but later revealing unexpected profibrinolytic properties [4]. As a case study, fulacimstat exemplifies the rational design of protease inhibitors, overcoming historical challenges through: 1) Optimized binding to the chymase active site; 2) Enhanced selectivity against related serine proteases; and 3) Favorable pharmacokinetic properties enabling once-daily oral dosing [4] [7]. Its journey from preclinical discovery through clinical evaluation illustrates both the promise and challenges of targeting chymase in complex human pathologies [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7